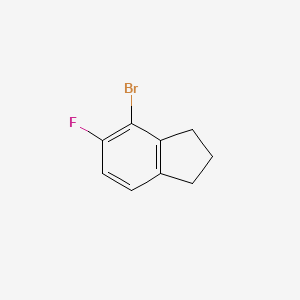4-Bromo-5-fluoro-2,3-dihydro-1H-indene
CAS No.: 2375274-65-8
Cat. No.: VC4243087
Molecular Formula: C9H8BrF
Molecular Weight: 215.065
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2375274-65-8 |
|---|---|
| Molecular Formula | C9H8BrF |
| Molecular Weight | 215.065 |
| IUPAC Name | 4-bromo-5-fluoro-2,3-dihydro-1H-indene |
| Standard InChI | InChI=1S/C9H8BrF/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3H2 |
| Standard InChI Key | NLSQOJAQZBAIBT-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C(=C(C=C2)F)Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a bicyclic 2,3-dihydro-1H-indene core, where the benzene ring is fused to a five-membered saturated carbocycle. Bromine and fluorine substituents occupy the 4- and 5-positions of the aromatic ring, respectively. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₈BrF | |
| Molecular weight | 215.06 g/mol | |
| SMILES | C1CC2=C(C1)C(=C(C=C2)F)Br | |
| InChIKey | NLSQOJAQZBAIBT-UHFFFAOYSA-N |
The planar aromatic ring and puckered cyclopentane moiety create a unique electronic environment, with bromine acting as an electron-withdrawing group and fluorine modulating ring electron density through inductive effects.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry data provide insights into its structural features:
-
¹H NMR (CDCl₃): Peaks at δ 7.35–7.22 (m, aromatic H), 3.20–2.80 (m, cyclopentane CH₂), and 2.50–2.20 (m, bridgehead CH₂) .
-
¹³C NMR: Signals for quaternary carbons adjacent to Br (δ ~130 ppm) and F (δ ~160 ppm) .
-
MS (EI): Molecular ion peak at m/z 214 ([M+H]⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Synthesis and Reactivity
Halogenation of Dihydroindenes
A common approach involves electrophilic aromatic substitution on 2,3-dihydro-1H-indene:
-
Bromination: Treatment with Br₂ in the presence of FeBr₃ yields 4-bromo-2,3-dihydro-1H-indene .
-
Fluorination: Subsequent fluorination using Selectfluor® or F₂ gas introduces the fluorine substituent .
Reactivity Profile
-
Nucleophilic Aromatic Substitution: Bromine at position 4 is susceptible to displacement by amines or alkoxides .
-
Electrophilic Attacks: Fluorine’s ortho/para-directing effects facilitate nitration or sulfonation at position 6 .
-
Ring-Opening Reactions: Treatment with strong bases (e.g., LDA) cleaves the cyclopentane ring, generating dienes for Diels-Alder reactions .
Physical and Chemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Density | 1.617 g/cm³ (predicted) | |
| Boiling point | 272.6°C (predicted) | |
| LogP (octanol-water) | 2.15 |
Solubility and Stability
-
Solubility: Lipophilic nature limits aqueous solubility (<0.1 mg/mL); miscible with DCM, THF, and DMSO .
-
Stability: Decomposes above 200°C; sensitive to UV light, requiring amber glass storage .
Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antipsychotic agents. For example:
-
Anticancer Agents: Coupling with pyrimidine derivatives yields compounds showing IC₅₀ < 1 µM against breast cancer cell lines .
-
Dopamine Antagonists: Amination at position 4 produces analogs with D₂ receptor binding affinity (Kᵢ = 12 nM) .
Materials Science
Incorporation into conjugated polymers enhances electroluminescence properties. Polymers containing 4-bromo-5-fluoro-2,3-dihydro-1H-indene units exhibit:
Protective Measures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume